molecular formula C16H12BrN3S B1239392 3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone

3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B1239392
M. Wt: 358.3 g/mol
InChI Key: VZVXFHISDRFKJW-DKABEWEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-bromophenyl)prop-2-enylideneamino]-1,3-benzothiazol-2-amine is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of p-substituted benzaldehyde benzothiazol-2-ylhydrazones with bromine, including derivatives similar to 3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone, demonstrates a dependency on the reactants' molar ratio and reaction time. This study developed an efficient cyclisation route to s-triazolo[3,4-b][1,3]benzothiazoles, highlighting the versatility of such compounds in chemical synthesis (Butler, O'sullivan, & Scott, 1972).
  • Benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones were synthesized and evaluated for antimicrobial activity, showing potential against Candida albicans. This indicates the biomedical applications of such compounds, extending beyond mere chemical interest (Ramadan, 2010).

Catalytic Applications

  • The copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas led to the synthesis of various N-benzothiazol-2-yl-amides. This process underscores the role of 3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone derivatives in facilitating catalytic reactions under mild conditions, producing compounds with potential utility in diverse chemical transformations (Wang et al., 2008).

properties

Molecular Formula

C16H12BrN3S

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H12BrN3S/c17-13-9-7-12(8-10-13)4-3-11-18-20-16-19-14-5-1-2-6-15(14)21-16/h1-11H,(H,19,20)/b4-3+,18-11+

InChI Key

VZVXFHISDRFKJW-DKABEWEPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C=C/C3=CC=C(C=C3)Br

SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC=CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC=CC3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone
Reactant of Route 2
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone
Reactant of Route 3
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone
Reactant of Route 4
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone
Reactant of Route 5
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone
Reactant of Route 6
3-(4-Bromophenyl)acrylaldehyde 1,3-benzothiazol-2-ylhydrazone

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